8-fluoro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-fluoro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is a compound that belongs to the quinoline family, which is known for its diverse biological activities. The incorporation of fluorine and thiadiazole groups into the quinoline structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide.
Coupling Reactions: The final step involves coupling the fluorinated quinoline with the thiadiazole derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Formation of quinoline-4-one derivatives.
Reduction: Formation of aminoquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
8-fluoro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 8-fluoro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide involves its interaction with various molecular targets:
DNA Gyrase Inhibition: The compound can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death.
Topoisomerase Inhibition: It can also inhibit topoisomerase enzymes, which are essential for DNA replication and transcription.
Anti-inflammatory Pathways: The compound may inhibit the production of pro-inflammatory cytokines, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: A class of antibiotics that also contain a fluorine atom and a quinoline core.
Thiadiazole Derivatives: Compounds containing the thiadiazole ring, known for their antimicrobial and anticancer properties.
Uniqueness
8-fluoro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is unique due to the combination of the quinoline, fluorine, and thiadiazole moieties, which confer enhanced biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C12H7FN4O2S |
---|---|
Molecular Weight |
290.28 g/mol |
IUPAC Name |
8-fluoro-4-oxo-N-(1,3,4-thiadiazol-2-yl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C12H7FN4O2S/c13-8-3-1-2-6-9(8)14-4-7(10(6)18)11(19)16-12-17-15-5-20-12/h1-5H,(H,14,18)(H,16,17,19) |
InChI Key |
HBNCRHOLVJZFNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C(C2=O)C(=O)NC3=NN=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.